molecular formula C11H11NO B1291486 1,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 202584-14-3

1,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1291486
CAS RN: 202584-14-3
M. Wt: 173.21 g/mol
InChI Key: VFOVAOMIZCNUDY-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indole-3-carbaldehyde is a biochemical used for proteomics research . It has a molecular formula of C11H11NO and a molecular weight of 173.21 .


Molecular Structure Analysis

The molecular structure of 1,6-dimethyl-1H-indole-3-carbaldehyde consists of an indole ring, which is a bicyclic structure combining a benzene ring and a pyrrole ring . The molecule also contains two methyl groups attached to the 1 and 6 positions of the indole ring, and a carbaldehyde group (-CHO) attached to the 3 position .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 1,6-dimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde include a molecular formula of C11H11NO and a molecular weight of 173.21 .

Scientific Research Applications

Anti-Breast Cancer Agents

1,6-dimethyl-1H-indole-3-carbaldehyde: has been explored for its potential as a pharmacophore in the design of anti-breast cancer agents . The indole scaffold is recognized for its biological accessibility and therapeutic applications, particularly in targeting drug-resistant breast cancer. The compound’s interaction with cellular pathways and its effects on cell transduction and proliferation mechanisms in cancer biology are of significant interest.

Heterocyclic Schiff Bases in Coordination Chemistry

As a heterocyclic Schiff base, 1,6-dimethyl-1H-indole-3-carbaldehyde plays a crucial role in coordination chemistry due to its multifunctional transformations . These bases have wide-ranging potential bio-applications, including anticancer, antibacterial, and antifungal activities. They are also significant in catalysis, sensing, and as corrosion inhibitors.

Material Science Applications

In material science, 1,6-dimethyl-1H-indole-3-carbaldehyde is utilized for its unique properties that contribute to the development of novel materials . Its molecular structure allows for the creation of complex compounds with specific characteristics desirable in material synthesis.

Chemical Synthesis

This compound serves as an important and efficient chemical precursor in the synthesis of biologically active structures . It is involved in multicomponent reactions (MCRs), which provide access to complex molecules, highlighting its versatility in chemical synthesis.

Analytical Research

In analytical research, 1,6-dimethyl-1H-indole-3-carbaldehyde is used for the development of analytical methods and techniques . Its structural features are beneficial in the identification and quantification of various substances.

Life Science Research

The compound is significant in life science research, particularly in proteomics, where it is used to study protein expression and function . It is also involved in the biosynthetic pathways of certain plant metabolites, which play a role in pathogen defense .

Pharmacological Applications

Pharmacologically, 1,6-dimethyl-1H-indole-3-carbaldehyde is a building block in the creation of compounds with potential therapeutic uses . Its molecular framework is conducive to the development of new drugs and treatments.

Catalysis and Sensing Technology

Lastly, the compound finds applications in catalysis, where it is part of catalyst systems that facilitate chemical reactions . In sensing technology, it contributes to the development of sensors that detect and measure chemical or biological substances .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1,6-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOVAOMIZCNUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626696
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202584-14-3
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the known 6-methyl-1H-indole-3-carboxaldehyde (5 g, 31 mm) in DMF (100 mL) was cooled to 0° C. and treated with NaH (38 mm), and stirred at 0° C. for 3 hours. After treatment with CH3I (2.35 mL, 38 mm), the mixture was allowed to warm to room temperature overnight. The mixture was poured into H2O(500 mL) and extracted with ethylacetate (EtOAc) (200 mL×3). The combined organic layers were dried over MgSO4, filtered and evaporated. Purification by flash column chromatography afforded 1,6-dimethyl-1H-indole-3-carboxaldehyde (5.2 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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